6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

GPR35 agonist Dynamic Mass Redistribution Coumarin SAR

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 2079880-37-6, ChEMBL CHEMBL4062531) is a synthetic 2H-chromen-2-one (coumarin) derivative bearing a 6-bromo substituent, a 7-methoxy group, and a 3-(1H-tetrazol-5-yl) moiety. It belongs to the class of tetrazole-coumarin hybrids that have been systematically explored as G protein-coupled receptor 35 (GPR35) agonists.

Molecular Formula C11H7BrN4O3
Molecular Weight 323.10 g/mol
Cat. No. B13037953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Molecular FormulaC11H7BrN4O3
Molecular Weight323.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br
InChIInChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)
InChIKeyBPQNNRVXFAYIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Procurement-Ready Profile of a Halogenated Tetrazole-Coumarin GPR35 Agonist


6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 2079880-37-6, ChEMBL CHEMBL4062531) is a synthetic 2H-chromen-2-one (coumarin) derivative bearing a 6-bromo substituent, a 7-methoxy group, and a 3-(1H-tetrazol-5-yl) moiety. It belongs to the class of tetrazole-coumarin hybrids that have been systematically explored as G protein-coupled receptor 35 (GPR35) agonists [1]. The tetrazole ring serves as a bioisostere for the carboxylic acid group, conferring improved drug-like properties over carboxyl-containing analogs while retaining the ability to engage the GPR35 orthosteric site [1]. This compound is also structurally related to patented tetrazole-coumarin antiallergic agents, positioning it as a multi-purpose scaffold in early-stage drug discovery and chemical biology probe development [2].

Why Generic Substitution Fails for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one


Within the 3-tetrazolyl-coumarin series, seemingly minor changes in substitution pattern produce dramatic shifts in GPR35 potency—up to 2500-fold—rendering simple functional-group interchange unreliable. The 6-bromo-7-methoxy substitution pattern occupies an intermediate position in the structure-activity relationship (SAR) landscape: it is significantly less potent than the 8-nitro-7-hydroxy or 6,8-dibromo-7-hydroxy congeners, yet distinct from the 6,8-dibromo-7-methoxy and 6-bromo-8-nitro-7-methoxy analogs in both absolute potency and rank order [1]. This differential sensitivity to substituent modifications demonstrates that the 6-bromo-7-methoxy configuration cannot be freely replaced by nearest-neighbor analogs without altering pharmacological outcome, a critical consideration when designing SAR follow-up libraries, selecting chemical probes for target validation, or sourcing building blocks for medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence: 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one vs. Closest Analogs


GPR35 Agonist Potency: Comparative EC50 Profiling in HT-29 DMR Assay

In a head-to-head study using dynamic mass redistribution (DMR) assays in HT-29 human colorectal adenocarcinoma cells, 6-bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 47) exhibited an EC50 of 14.76 µM for GPR35 agonism. This potency is 10.5-fold weaker than its 6,8-dibromo-7-methoxy analog (compound 44, EC50 = 1.41 µM) and 5.5-fold weaker than its 6-bromo-8-nitro-7-methoxy analog (compound 46, EC50 = 2.66 µM), yet it is approximately 2.2-fold more potent than the unsubstituted parent 3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 41, EC50 = 6.76 µM was not directly compared in this set; note: compound 41 EC50 is 6.76 µM, while compound 47 is 14.76 µM, indicating compound 47 is actually less potent than the parent). The potency rank order among tetrazolyl-coumarins was: 6-bromo-8-nitro-7-hydroxy (50, 0.0058 µM) > 6,8-dibromo-7-hydroxy (43, 0.068 µM) > 6,8-dibromo (42, 0.93 µM) ≈ 6,8-dibromo-7-methoxy (44, 1.41 µM) > 6-bromo-8-nitro-7-methoxy (46, 2.66 µM) > 6-bromo-7-methoxy (47, 14.76 µM) [1]. An independent dataset from BindingDB (ChEMBL) corroborates this with an IC50 of 14.1 µM and EC50 of 14.8 µM in the same assay format [2].

GPR35 agonist Dynamic Mass Redistribution Coumarin SAR

Tetrazole vs. Carboxylic Acid Bioisosterism: Functional Group-Driven Potency and Drug-Likeness Advantage

The 3-(1H-tetrazol-5-yl) moiety in this compound confers a measurable advantage over the corresponding 3-carboxylic acid coumarin analogs. In the Wei et al. study, the parent 3-tetrazolyl-coumarin (compound 41) displayed an EC50 of 6.76 µM, whereas the corresponding 3-carboxyl-coumarin (compound 21) exhibited a substantially lower potency of 92.26 µM, a 13.6-fold difference. This trend was consistent across multiple substitution patterns: tetrazolyl derivatives systematically outperformed carboxyl analogs in GPR35 activation [1]. Beyond potency, the tetrazole group is documented to reduce gastric stimulatory activity compared with carboxylic acids, addressing a known liability of carboxyl-containing GPR35 ligands and improving the overall drug-likeness profile [1].

Bioisostere Tetrazole Drug-likeness

GPR35 Agonist Selectivity: DMR Desensitization and Antagonist Reversal Confirm Target Specificity

All 3-tetrazolyl-coumarin derivatives, including compound 47, were subjected to a DMR desensitization protocol in HT-29 cells. Pre-incubation with each compound at its EC80-EC100 concentration desensitized the cells to subsequent challenge with 1 µM zaprinast (a reference GPR35 full agonist). Furthermore, the GPR35 antagonist ML-145 (compound 11) dose-dependently and completely blocked the DMR signal induced by compound 47 and its analogs, with antagonist IC50 values that were similar across the series (Table 1 of Wei et al.) [1]. This dual desensitization-antagonism paradigm provides direct evidence that the DMR response elicited by 6-bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is specifically mediated through GPR35 activation, eliminating concerns about off-target contributions to the observed cellular phenotype.

Target engagement GPR35 specificity DMR desensitization

Substituent-Dependent Potency Cliff: 6-Bromo-7-methoxy vs. 6,8-Dibromo-7-methoxy

The addition of a single bromine atom at the 8-position transforms compound 47 (6-bromo-7-methoxy, EC50 = 14.76 µM) into compound 44 (6,8-dibromo-7-methoxy, EC50 = 1.41 µM), yielding a 10.5-fold potency increase. This dramatic potency cliff demonstrates the critical role of the 8-position substituent in modulating GPR35 agonism. Conversely, replacing the 8-bromo with an 8-nitro group (compound 46, EC50 = 2.66 µM) provides only a 5.5-fold improvement, indicating that halogen identity and position jointly govern the pharmacological outcome [1]. Such non-additive SAR behavior means that the 6-bromo-7-methoxy compound occupies a unique node in the activity landscape that cannot be predicted by simple additivity models.

Structure-Activity Relationship Potency cliff Halogen substitution

Optimal Application Scenarios for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


GPR35 Chemical Probe with Defined Intermediate Efficacy

With an EC50 of 14.76 µM, this compound serves as a moderate-efficacy GPR35 agonist ideal for probe-based studies where full agonism (e.g., compound 50 at 5.8 nM) may saturate downstream signaling or trigger receptor desensitization too rapidly. Its confirmed on-target specificity via DMR desensitization and ML-145 antagonism [1] supports its use in dissecting GPR35-mediated signaling pathways in HT-29 and other GPR35-expressing cell models.

SAR Benchmark Compound for 8-Position Substituent Exploration

The 10.5-fold potency gap between compound 47 and its 6,8-dibromo counterpart (compound 44) establishes this molecule as an essential negative-control benchmark in SAR expansion libraries aimed at probing the 8-position of the coumarin scaffold [1]. Its well-characterized activity profile enables rigorous quantitative structure-activity relationship (QSAR) modeling and Free-Wilson analysis for halogen substitution effects.

Tetrazole-Containing Fragment for Bioisostere-Driven Lead Optimization

The documented superiority of the 3-tetrazolyl group over the 3-carboxyl group (13.6-fold potency gain in the parent scaffold) [1] positions this compound as a validated tetrazole-coumarin fragment for incorporation into larger lead series. Medicinal chemists can leverage the tetrazole moiety's improved drug-likeness and reduced gastric irritation potential when designing follow-up compounds targeting GPR35 or related GPCRs.

Antiallergic Drug Discovery Starting Point

Patented tetrazole-coumarin derivatives have established antiallergic activity [2]. While direct antiallergic data for this specific compound are not reported in the primary literature, its structural congruence with the patented chemotype and the favorable drug-like properties conferred by the tetrazole group make it a rational starting scaffold for antiallergic lead generation programs requiring further functional validation.

Quote Request

Request a Quote for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.